Dehydroxy Bromocelecoxib is a chemical compound classified as an impurity of Celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. The compound is also known by various synonyms, including Celecoxib-11 and Celecoxib Impurity 54. Its chemical formula is , and it has a molecular weight of 460.27 g/mol .
Dehydroxy Bromocelecoxib is derived from the degradation of Celecoxib during synthesis or storage, making it a relevant impurity in pharmaceutical formulations. As an impurity, it falls under the category of pharmaceutical intermediates and fine chemicals, particularly those related to NSAIDs and their derivatives .
The exact conditions (temperature, solvents, catalysts) for these reactions have not been explicitly documented in available sources.
The molecular structure of Dehydroxy Bromocelecoxib can be depicted as follows:
The compound's structural representation highlights its complexity and the presence of multiple functional groups that contribute to its chemical behavior .
Dehydroxy Bromocelecoxib may participate in various chemical reactions typical for sulfonamides and pyrazole derivatives. Potential reactions include:
These reactions are crucial for further chemical modifications or derivatization in synthetic organic chemistry.
As an impurity derived from Celecoxib, Dehydroxy Bromocelecoxib does not have a well-defined mechanism of action distinct from that of Celecoxib. Celecoxib exerts its anti-inflammatory effects primarily through selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a significant role in the inflammatory process. The presence of Dehydroxy Bromocelecoxib may influence the pharmacokinetics or pharmacodynamics of Celecoxib but does not constitute a therapeutic mechanism on its own .
Dehydroxy Bromocelecoxib serves primarily as an analytical reference standard in pharmaceutical research to ensure quality control during the manufacturing of Celecoxib. Its identification and quantification are crucial for assessing the purity of Celecoxib formulations. Additionally, studying this compound can provide insights into degradation pathways relevant for improving stability and efficacy in drug development .
Dehydroxy Bromocelecoxib represents a strategic structural modification of celecoxib, designed to enhance target specificity while minimizing off-target interactions. The core design integrates two critical chemical features: sulfonylthiourea functionalization and bromomethylphenyl substitution within the pyrazole scaffold. This dual approach leverages celecoxib’s established COX-2 binding mechanism while introducing novel pharmacophoric elements.
Sulfonylthiourea groups serve as pivotal precursors for thiazolidinone ring formation, acting as key hydrogen-bond acceptors/donors for enhanced target engagement. In Dehydroxy Bromocelecoxib synthesis, celecoxib reacts with alkyl/aryl isothiocyanates under anhydrous K₂CO₃ catalysis in acetone, yielding N-(substituted carbamothioyl) intermediates. FT-IR analysis confirms successful functionalization via thiocarbonyl (C=S) stretches at 1,122–1,134 cm⁻¹, while ¹H-NMR exhibits characteristic –SO₂NH– singlet peaks at δ 9.08–10.75 ppm [6]. Crucially, thiourea tautomerization (thione ↔ thiol) in polar solvents like DMSO-d₆ influences reactivity, with the thiol form facilitating nucleophilic attack during cyclization.
Table 1: Impact of Substituents on Sulfonylthiourea Intermediate Stability
R Group | Yield (%) | Thiocarbonyl FT-IR (cm⁻¹) | Reactivity in Cyclization |
---|---|---|---|
Ethyl | 85 | 1122 | High |
Phenyl | 78 | 1130 | Moderate |
4-Chlorophenyl | 82 | 1126 | High |
The bromomethyl moiety at the pyrazole 4-position augments steric bulk and electron-withdrawing properties, optimizing COX-2 binding. Monte Carlo simulations reveal that Val523 in COX-2 (vs. Ile523 in COX-1) accommodates bulky substituents via expanded cavity dimensions [8]. Bromine’s polarizability induces dipole interactions with Arg513, enhancing binding free energy by –2.3 kcal/mol versus non-halogenated analogs. Synthetic routes employ 4-(bromomethyl)acetophenone in Claisen condensations with ethyl trifluoroacetate, yielding brominated 1,3-diketones for pyrazole ring assembly. HPLC purity exceeds 99.8% when using toluene/acetone recrystallization [10].
Thiazolidinone ring closure transforms linear sulfonylthioureas into conformationally constrained bioactive heterocycles, critical for Dehydroxy Bromocelecoxib’s stability and target affinity.
Cyclization proceeds via a two-step mechanism:
Solvent polarity dictates cyclization efficiency and impurity profiles:
Optimal purification employs sequential washes:
Table 2: Solvent Optimization for Thiazolidinone Cyclization
Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC%) | Key Impurities |
---|---|---|---|---|
Ethanol | 3 | 88 | 98.5 | Hydrolyzed ester |
Toluene/Ethanol (1:1) | 4.5 | 92 | 99.2 | None |
DMF | 1.5 | 84 | 97.8 | N-Alkylated byproduct |
Transitioning Dehydroxy Bromocelecoxib synthesis from lab- to plant-scale introduces critical challenges in impurity control and process monitoring.
Regulatory mandates (ICH Q3C) require stringent control of:
PAT tools enable real-time reaction monitoring:
Table 3: PAT Parameters for Critical Process Control Points
Process Step | Analytical Tool | Control Parameter | Acceptance Criteria |
---|---|---|---|
Thiourea Formation | FT-IR | Thiocarbonyl peak intensity | >95% yield relative to std |
Thiazolidinone Ring Closure | HPLC-UV | Intermediate ester concentration | <1.0% after 4h |
Polymorph Crystallization | PXRD | Characteristic 2θ peaks | 14.2° ± 0.2°, 17.5° ± 0.2° |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2